molecular formula C12H19F2NO4 B3017566 (1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid CAS No. 1261225-61-9

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid

Cat. No. B3017566
CAS RN: 1261225-61-9
M. Wt: 279.284
InChI Key: CDVFIGFKFSWZQV-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C12H19F2NO4 and its molecular weight is 279.284. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

The tert-butyl group in this compound is often used in organic synthesis due to its steric bulk and ability to protect functional groups during reactions. It can be utilized in the synthesis of complex molecules, where selective reactivity is required. The difluorocyclohexanecarboxylic acid moiety may also be involved in the construction of fluorinated analogs of biologically active compounds, enhancing their metabolic stability and bioavailability .

Medicinal Chemistry

In medicinal chemistry, the compound’s tert-butyl group can serve as a protecting group for amines, which is a common strategy in the development of pharmaceuticals. The fluorine atoms could potentially increase the compound’s lipophilicity, making it more likely to cross cell membranes and reach intracellular targets .

Material Science

The unique structure of this compound could be explored in material science for the development of novel polymers with specific properties, such as increased resistance to degradation or altered thermal properties. The presence of fluorine could contribute to the material’s durability and resistance to solvents .

Biochemistry

In biochemistry, the compound might be used as a building block for peptides and proteins, particularly in the design of enzyme inhibitors or receptor ligands. The difluorocyclohexane ring can mimic certain amino acid side chains, potentially leading to new insights into protein structure and function .

Agricultural Chemistry

The compound’s structural features could be leveraged in agricultural chemistry to design new agrochemicals, such as pesticides or herbicides. The fluorine atoms might confer enhanced activity or selectivity against specific pests or weeds .

Environmental Science

In environmental science, researchers could investigate the compound’s potential as a tracer or marker in environmental samples, given its unique fluorinated structure. This could help in tracking the movement and transformation of organic compounds in ecosystems .

Analytical Chemistry

The tert-butyl group’s ability to act as a protecting group can be advantageous in analytical chemistry, where it may be used to modify compounds to enhance their detectability or stability during analysis, such as in mass spectrometry .

Catalysis

Lastly, the compound could find applications in catalysis, where the tert-butyl group might be used to modulate the steric environment around catalytic sites, influencing the selectivity and efficiency of chemical reactions .

properties

IUPAC Name

(1R,5S)-3,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-7(9(16)17)5-12(13,14)6-8/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVFIGFKFSWZQV-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid

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